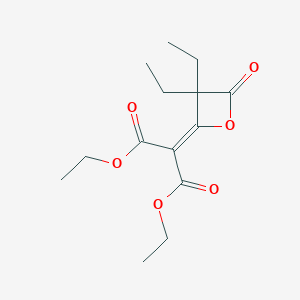
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a propanedioate group, which is a diester of malonic acid. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate typically involves the alkylation of diethyl malonate (diethyl propanedioate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity of the product .
化学反応の分析
Types of Reactions
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to a more stable structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium ethoxide are commonly employed
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced forms of the oxetane ring.
Substitution: Various substituted malonates depending on the nucleophile used
科学的研究の応用
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers and other advanced materials
作用機序
The mechanism of action of Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the oxetane ring and the ester groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
類似化合物との比較
Similar Compounds
Diethyl malonate (diethyl propanedioate): A simpler ester of malonic acid, commonly used in organic synthesis.
Ethyl acetoacetate (ethyl 3-oxobutanoate): Another ester with similar reactivity, used in the synthesis of various organic compounds
Uniqueness
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate is unique due to the presence of the oxetane ring, which imparts distinctive chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
91239-23-5 |
|---|---|
分子式 |
C14H20O6 |
分子量 |
284.30 g/mol |
IUPAC名 |
diethyl 2-(3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H20O6/c1-5-14(6-2)10(20-13(14)17)9(11(15)18-7-3)12(16)19-8-4/h5-8H2,1-4H3 |
InChIキー |
UYDJQGUAROHXIU-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=C(C(=O)OCC)C(=O)OCC)OC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
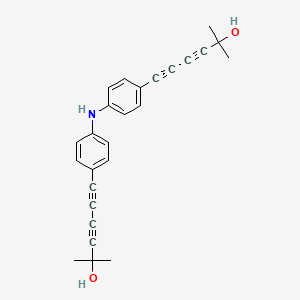
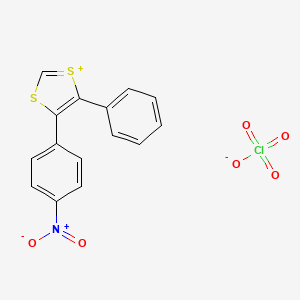

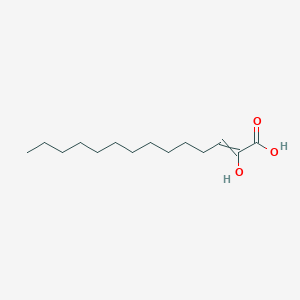
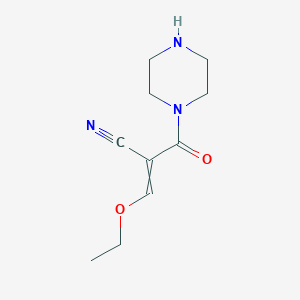
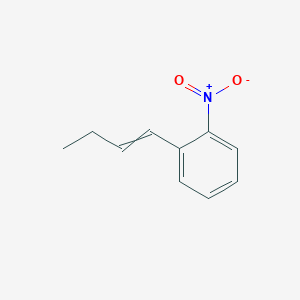
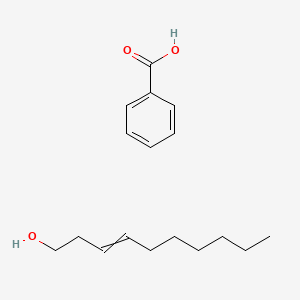
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
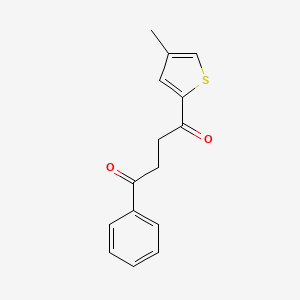
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
